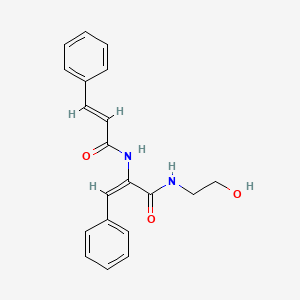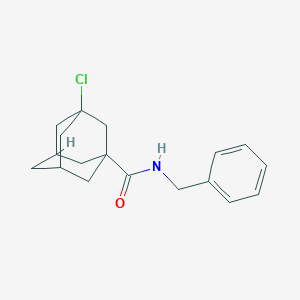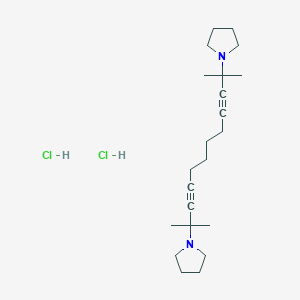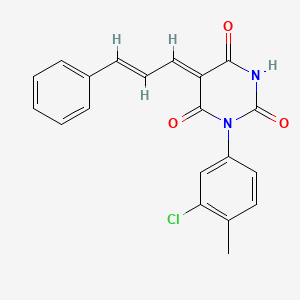
2-(cinnamoylamino)-N-(2-hydroxyethyl)-3-phenylacrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Cinnamoylamino)-N-(2-hydroxyethyl)-3-phenylacrylamide, also known as CAPE, is a natural compound found in propolis, which is a resinous substance produced by bees. CAPE has been shown to possess a wide range of biological activities, including anti-inflammatory, antioxidant, anticancer, and neuroprotective effects. In
Wirkmechanismus
The mechanism of action of 2-(cinnamoylamino)-N-(2-hydroxyethyl)-3-phenylacrylamide is complex and involves multiple pathways. It has been shown to modulate the activity of various enzymes, such as cyclooxygenase-2, inducible nitric oxide synthase, and nuclear factor-kappa B. 2-(cinnamoylamino)-N-(2-hydroxyethyl)-3-phenylacrylamide also activates the Nrf2-Keap1 pathway, which regulates the expression of antioxidant and detoxifying enzymes. Furthermore, 2-(cinnamoylamino)-N-(2-hydroxyethyl)-3-phenylacrylamide interacts with cell membrane receptors, such as the adenosine A2A receptor and the transient receptor potential vanilloid 1 receptor, to exert its effects.
Biochemical and Physiological Effects:
2-(cinnamoylamino)-N-(2-hydroxyethyl)-3-phenylacrylamide has been shown to affect various biochemical and physiological processes. It can reduce the levels of reactive oxygen species and lipid peroxidation products, which can damage cells and tissues. 2-(cinnamoylamino)-N-(2-hydroxyethyl)-3-phenylacrylamide also inhibits the activity of matrix metalloproteinases, which are involved in tissue remodeling and inflammation. Furthermore, 2-(cinnamoylamino)-N-(2-hydroxyethyl)-3-phenylacrylamide can modulate the levels of neurotransmitters, such as dopamine and serotonin, which are involved in mood regulation and cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
2-(cinnamoylamino)-N-(2-hydroxyethyl)-3-phenylacrylamide has several advantages for lab experiments. It is a natural compound that can be easily synthesized and purified. It is also relatively stable and can be stored for long periods of time. However, 2-(cinnamoylamino)-N-(2-hydroxyethyl)-3-phenylacrylamide has some limitations as well. It has low solubility in water, which can affect its bioavailability and pharmacokinetics. In addition, 2-(cinnamoylamino)-N-(2-hydroxyethyl)-3-phenylacrylamide can interact with other compounds and proteins in complex biological systems, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the study of 2-(cinnamoylamino)-N-(2-hydroxyethyl)-3-phenylacrylamide. One area of research is the development of novel synthetic methods for 2-(cinnamoylamino)-N-(2-hydroxyethyl)-3-phenylacrylamide and its analogs, which can improve its pharmacological properties. Another area of research is the investigation of the potential therapeutic applications of 2-(cinnamoylamino)-N-(2-hydroxyethyl)-3-phenylacrylamide in various diseases, such as cancer, neurodegenerative disorders, and inflammatory diseases. Furthermore, the mechanisms of action of 2-(cinnamoylamino)-N-(2-hydroxyethyl)-3-phenylacrylamide need to be further elucidated to fully understand its biological effects. Finally, the safety and toxicity of 2-(cinnamoylamino)-N-(2-hydroxyethyl)-3-phenylacrylamide need to be thoroughly evaluated to ensure its potential clinical applications.
Synthesemethoden
2-(cinnamoylamino)-N-(2-hydroxyethyl)-3-phenylacrylamide can be synthesized from cinnamic acid and N-(2-hydroxyethyl)-3-phenylacrylamide through a condensation reaction. The reaction is catalyzed by a base, such as potassium carbonate, and is carried out in a solvent, such as dimethylformamide or dimethyl sulfoxide. The yield of 2-(cinnamoylamino)-N-(2-hydroxyethyl)-3-phenylacrylamide can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and concentration of reactants.
Wissenschaftliche Forschungsanwendungen
2-(cinnamoylamino)-N-(2-hydroxyethyl)-3-phenylacrylamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-6. 2-(cinnamoylamino)-N-(2-hydroxyethyl)-3-phenylacrylamide also has antioxidant properties, which can protect cells from oxidative stress and prevent cell damage. In addition, 2-(cinnamoylamino)-N-(2-hydroxyethyl)-3-phenylacrylamide has been found to have anticancer effects by inducing cell cycle arrest and apoptosis in cancer cells. Furthermore, 2-(cinnamoylamino)-N-(2-hydroxyethyl)-3-phenylacrylamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Eigenschaften
IUPAC Name |
(E)-N-(2-hydroxyethyl)-3-phenyl-2-[[(E)-3-phenylprop-2-enoyl]amino]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c23-14-13-21-20(25)18(15-17-9-5-2-6-10-17)22-19(24)12-11-16-7-3-1-4-8-16/h1-12,15,23H,13-14H2,(H,21,25)(H,22,24)/b12-11+,18-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCIUVZJNNASTOB-OBMWWMMPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC(=CC2=CC=CC=C2)C(=O)NCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)N/C(=C/C2=CC=CC=C2)/C(=O)NCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(cinnamoylamino)-N-(2-hydroxyethyl)-3-phenylacrylamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![11-(5-bromo-2-methoxybenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B4880965.png)

![(1-methyl-3-phenylpropyl){5-[4-(methylsulfonyl)-1-piperazinyl]-2-nitrophenyl}amine](/img/structure/B4880977.png)
![5-{[4-bromo-5-(4-morpholinyl)-2-furyl]methylene}-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4880978.png)
![N'-{3-[(2-bromophenoxy)methyl]-4-methoxybenzylidene}-2,4-dimethoxybenzohydrazide](/img/structure/B4880979.png)
![2-[(2-chloro-5-nitrobenzoyl)amino]-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4880985.png)

![N-(3,4-dimethylphenyl)-1-[(1-methyl-1H-indol-3-yl)carbonyl]-3-piperidinamine](/img/structure/B4880992.png)
![butyl 4-({[1-(4-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzoate](/img/structure/B4881005.png)
![2-[(1H-benzimidazol-2-ylmethyl)thio]-5-bromo-1H-benzimidazole](/img/structure/B4881010.png)
![8-methyl-N-(4-methylphenyl)tetrazolo[1,5-a]quinoxalin-4-amine](/img/structure/B4881021.png)
